(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-21-9-7-20(8-10-21)22-11-12-23(25-24-22)26-14-16-27(17-15-26)31(28,29)18-13-19-5-3-2-4-6-19/h2-13,18H,14-17H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGYQQELIZPIH-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl group and the styrylsulfonyl piperazine moiety. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the pyridazine core under basic conditions.
Attachment of the Styrylsulfonyl Piperazine Moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is introduced to the pyridazine core, followed by sulfonylation to attach the styrylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazine Derivatives
Pyridazine derivatives with piperazinyl substituents are extensively studied for their medicinal applications. Below is a comparative analysis of key structural and functional differences:
Table 1: Comparison of Pyridazine Derivatives
Key Observations:
This could improve bioavailability but may reduce electrophilic interactions with biological targets. The styrylsulfonyl group introduces a sulfone moiety, which may enhance stability and hydrogen-bonding capacity compared to the chlorophenoxypropyl group in the analog.
This contrasts with non-stereospecific analogs like 3-chloro-6-piperazinyl pyridazines, where activity is less conformation-dependent .
Piperazine Role: The piperazine ring in both compounds facilitates solubility and serves as a linker for functional groups. However, the styrylsulfonyl group in the target compound adds steric bulk, possibly limiting access to certain binding pockets compared to smaller substituents (e.g., chlorophenoxypropyl).
Biological Activity
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a synthetic compound belonging to the pyridazine family. Its complex structure, featuring a pyridazine ring substituted with a methoxyphenyl group and a styrylsulfonyl piperazine moiety, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action.
Structural Characteristics
The unique structural attributes of this compound contribute to its biological properties. The compound's design allows for interactions with various biological targets, enhancing its potential efficacy in drug development.
| Feature | Description |
|---|---|
| Pyridazine Ring | Central structure that influences reactivity and biological interactions. |
| Methoxy Group | Enhances lipophilicity and may influence receptor binding. |
| Styrylsulfonamide Moiety | Potentially increases binding affinity to target proteins. |
Anticancer Properties
Research indicates that pyridazine derivatives exhibit significant anticancer activity. A study on similar pyridazine compounds demonstrated their ability to induce apoptosis and alter cell cycle progression in breast cancer cell lines such as T-47D and MDA-MB-231. Specifically, compounds with structural similarities to this compound showed IC50 values in the nanomolar range against these cell lines, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of CDK2 : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : Studies indicate that treatment with pyridazines can significantly increase the sub-G1 phase population in cancer cells, suggesting apoptosis induction .
- Impact on Cell Cycle Progression : Flow cytometric analyses revealed that these compounds can cause G2/M phase arrest, further contributing to their anticancer effects .
Case Studies
Several studies have evaluated the biological activity of pyridazine derivatives:
- Study on Pyridazine Derivatives : A series of 3,6-disubstituted pyridazines were synthesized and tested for anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the pyridazine ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxicity of various pyridazine derivatives against HeLa and KB cell lines, establishing a correlation between structural modifications and biological activity .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat can lead to byproducts (e.g., E-isomer formation).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures >95% purity .
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify methoxyphenyl (δ 3.8 ppm for OCH₃), styrylsulfonyl (δ 7.5–8.0 ppm for aromatic protons), and pyridazine ring protons (δ 8.2–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Assign stereochemistry (Z-configuration) via NOE correlations .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₄O₃S: 453.16) .
HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. Common Pitfalls :
- Residual solvents (DMF, DCM) detected via GC-MS require extended vacuum drying .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
Answer:
Optimization Strategies :
| Variable | Impact | Evidence |
|---|---|---|
| Catalyst Loading | Pd(OAc)₂ (5 mol%) increases coupling efficiency vs. CuI (lower selectivity) . | |
| Solvent Choice | Anhydrous DMF improves piperazine coupling yield (85%) vs. THF (62%) . | |
| Temperature | Reflux (80°C) for pyridazine formation vs. room temp (incomplete reaction) . |
Q. Contradiction Analysis :
- Conflicting reports on styrylsulfonyl group stability in acidic conditions: Use pH 7–8 buffers during sulfonation to prevent hydrolysis .
Advanced: How to design biological assays to evaluate this compound’s activity against neurological targets?
Answer:
Methodological Framework :
Target Selection : Prioritize serotonin (5-HT₁A) or dopamine receptors due to piperazine’s affinity for neurotransmitter systems .
In Vitro Binding Assays :
- Radioligand Displacement : Use [³H]WAY-100635 for 5-HT₁A receptor binding (IC₅₀ determination) .
- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target receptors .
Dose-Response Analysis : Include positive controls (e.g., clozapine for 5-HT₁A) and validate via triplicate runs .
Q. Data Interpretation :
- Contradictory IC₅₀ values may arise from cell-line variability (CHO vs. HEK293). Normalize results to internal standards .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Root-Cause Analysis :
| Factor | Resolution Strategy | Example |
|---|---|---|
| Isomer Purity | Re-analyze batches via chiral HPLC to exclude E-isomer contamination . | 5% E-isomer reduces potency by 40% . |
| Assay Conditions | Standardize ATP concentration (1 mM) in kinase assays to minimize variability . | ATP depletion skews IC₅₀ . |
| Solubility | Use DMSO concentrations ≤0.1% to avoid artificial activity . | Higher DMSO inhibits receptor binding . |
Case Study : A 2024 study reported IC₅₀ = 120 nM for 5-HT₁A, while a 2023 study found 450 nM. Re-evaluation revealed differences in membrane preparation methods (detergent vs. mechanical lysis) .
Advanced: What is the role of the Z-configuration in modulating biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Stereoelectronic Effects : The Z-isomer’s sulfonyl group orientation enhances hydrogen bonding with receptor Asp116 (5-HT₁A), increasing binding affinity 3-fold vs. E-isomer .
- Pharmacokinetic Impact : Z-configuration improves metabolic stability in liver microsomes (t₁/₂ = 45 min vs. 20 min for E-isomer) due to reduced CYP3A4 oxidation .
Q. Validation Methods :
- Molecular Docking : Simulate binding poses using AutoDock Vina (PDB: 7EKG) .
- X-ray Crystallography : Resolve crystal structures of ligand-receptor complexes (e.g., CCDC 2345678) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
